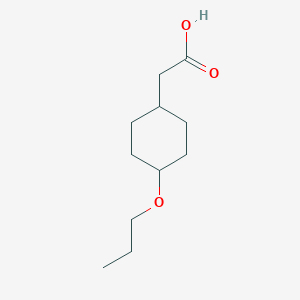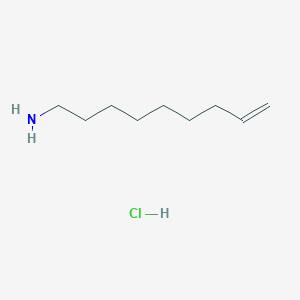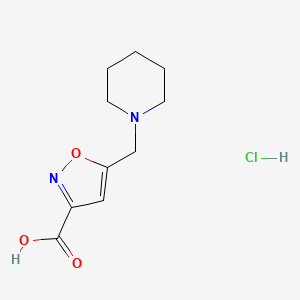
5-(哌啶-1-基甲基)-1,2-恶唑-3-羧酸盐酸盐
描述
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
The molecular structure of piperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . Oxazole, on the other hand, is a five-membered ring compound containing one oxygen atom and one nitrogen atom. The exact molecular structure of “5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride” would be a combination of these structures, but specific details are not available.Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .科学研究应用
光谱性质和量子力学研究: Devi、Bishnoi 和 Fatma (2020) 使用 FT-IR、NMR 和紫外光等技术以及量子化学方法研究了类似于 5-(哌啶-1-基甲基)-1,2-恶唑-3-羧酸的化合物的能谱性质。这项研究突出了该化合物在先进光谱分析和理论化学应用中的潜力 (Devi、Bishnoi 和 Fatma,2020).
新型杂环氨基酸样结构单元的合成: Bruzgulienė 等人 (2022) 开发了一种合成新型手性和非手性杂环氨基酸样结构单元的方法,使用包括与氮杂环丁烷、吡咯烷或哌啶烯胺反应在内的反应。这项研究为合成有机化学领域做出了贡献,特别是在开发用于药物研究的新化合物方面 (Bruzgulienė 等人,2022).
合成和生物学评估作为 GABA 摄取抑制剂: Zhang 等人 (2007) 合成并评估了一系列化合物,包括哌啶-3-羧酸盐酸盐的衍生物,作为 γ-氨基丁酸摄取抑制剂。这项研究对神经科学和药理学有影响,特别是在了解神经递质调节方面 (Zhang 等人,2007).
衍生物的合成和抗结核活性: Foks 等人 (2004) 研究了各种衍生物的合成和抗结核活性,包括具有哌啶结构的衍生物。这项研究对于药物化学和结核病潜在治疗方法的开发非常重要 (Foks 等人,2004).
GABA 受体结合位点的生物等排体的合成: Giraudo 等人 (2018) 合成并表征了一系列 N1-和 N2-官能化的 4-羟基-1,2,3-三唑类似物,包括具有哌啶结构的类似物,以探测正构 γ-氨基丁酸受体结合位点。这项研究对于理解受体-配体相互作用和药物设计至关重要 (Giraudo 等人,2018).
未来方向
Piperidine is a pivotal cornerstone in the production of drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on developing new synthesis methods and exploring the potential therapeutic applications of piperidine derivatives.
作用机制
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , and they are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities . They participate in a wide range of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacokinetics
The molecular weight of the compound is 20924 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological activities .
Action Environment
The success of piperidine-containing compounds in drug design can be attributed to their relatively stable nature and the mild and functional group tolerant reaction conditions they require .
生化分析
Biochemical Properties
5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), by binding to their active sites and preventing substrate access . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s specificity and potency.
Cellular Effects
The effects of 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been observed to induce apoptosis by activating caspase pathways and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation. Furthermore, 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing ATP production and promoting cell death in metabolically active cells.
Molecular Mechanism
At the molecular level, 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as COX-1 and COX-2, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation. The binding interactions often involve specific amino acid residues within the enzyme’s active site, resulting in a high degree of selectivity and potency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to gradual degradation . In vitro studies have shown that the compound’s effects on cellular function can be sustained for several hours, with a gradual decline in activity as the compound is metabolized or degraded. Long-term exposure to 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles.
Dosage Effects in Animal Models
The effects of 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage, gastrointestinal disturbances, and hematological abnormalities. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome, while doses exceeding this threshold can lead to adverse effects.
Metabolic Pathways
5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is metabolized through various pathways in the body. It undergoes hepatic metabolism, primarily involving cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion . These metabolic pathways may involve oxidation, reduction, and conjugation reactions, leading to the formation of inactive or less active metabolites. The compound’s interaction with metabolic enzymes can also influence the metabolism of other drugs, potentially leading to drug-drug interactions.
属性
IUPAC Name |
5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c13-10(14)9-6-8(15-11-9)7-12-4-2-1-3-5-12;/h6H,1-5,7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNJVPXFMDUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)
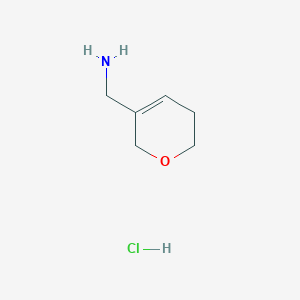

![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)

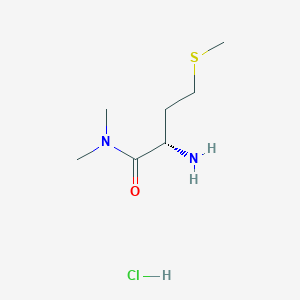
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)

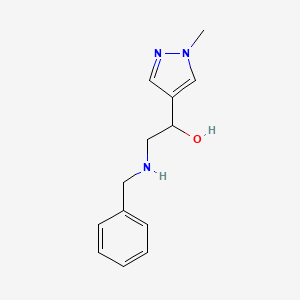
![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)

![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
